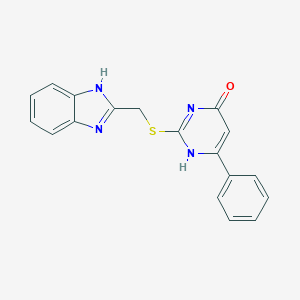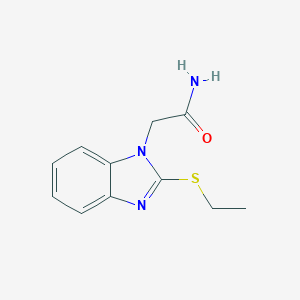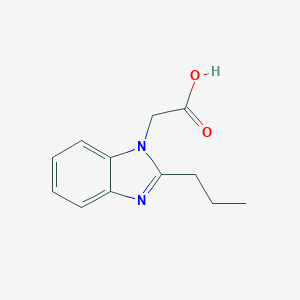![molecular formula C17H16N6O B493884 N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE](/img/structure/B493884.png)
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-phenoxyethyl halides in the presence of a base.
Introduction of Triazole Ring: The triazole ring can be attached through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
科学研究应用
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, while the triazole ring may interact with enzymes or receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-imidazole
- 1-(2-phenoxyethyl)-N-(4H-1,2,4-triazol-4-yl)-1H-pyrrole
Uniqueness
N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its combination of a benzimidazole core, a phenoxyethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H16N6O |
|---|---|
分子量 |
320.3g/mol |
IUPAC 名称 |
1-(2-phenoxyethyl)-N-(1,2,4-triazol-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C17H16N6O/c1-2-6-14(7-3-1)24-11-10-23-16-9-5-4-8-15(16)20-17(23)21-22-12-18-19-13-22/h1-9,12-13H,10-11H2,(H,20,21) |
InChI 键 |
BVXXZCYDTRMUOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NN4C=NN=C4 |
规范 SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NN4C=NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493801.png)
![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
![2-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493805.png)

![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)
![(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B493812.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B493813.png)
![Purin-6-amine, 8-[2-(4-methoxyphenoxy)ethylthio]-](/img/structure/B493817.png)

![2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493820.png)

![2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-methyl-4(1H)-quinazolinone](/img/structure/B493822.png)

